molecular formula C₆H₁₂N₂O₄S B1144434 Lanthionine CAS No. 3183-08-2

Lanthionine

Cat. No. B1144434
CAS RN: 3183-08-2
M. Wt: 208.24
InChI Key:
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Description

Lanthionine is a nonproteinogenic amino acid, composed of two alanine residues that are crosslinked on their β-carbon atoms by a thioether linkage . It is biosynthesized from the condensation of two cysteine molecules . Lanthionine is a key component of the lantibiotics, a family of modified peptides bearing multiple thioether bridges resulting from posttranslational modifications between side chains .


Synthesis Analysis

Lanthionine synthesis is challenging due to the possibility of multiple isomers. The known chemical syntheses of lanthionine come from various precursors such as β-chloroalanine, cystine, dehydroalanine, β-iodoalanine, aziridine, serine lactone, sulfamidate since 1941 . A novel class of lanthionine synthetases, termed LanL, has been discovered that consists of three distinct catalytic domains .


Molecular Structure Analysis

Lanthionine synthetases are remarkable biocatalysts generating conformationally constrained peptides with a variety of biological activities by repeatedly utilizing two simple posttranslational modification reactions: dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids .


Chemical Reactions Analysis

LanL enzymes install dehydroamino acids via phosphorylation of Ser/Thr residues by a protein kinase domain and subsequent elimination of the phosphate by a phosphoSer/Thr lyase domain . A LanC-like cyclase domain then catalyzes the addition of Cys residues to the dehydro amino acids to form the characteristic thioether rings .


Physical And Chemical Properties Analysis

Lanthionine is a non-proteinogenic natural amino acid and an essential component of peptidoglycan found in the cell wall of Fusobacterium species . It is mainly found in the family of cyclic peptide antibiotics called lantibiotics .

Scientific Research Applications

Neuroprotective and Anti-inflammatory Activities

Lanthionine and its metabolite, lanthionine ketimine, have been found to possess neuroprotective and anti-inflammatory activities . This has led to increased interest in the compound’s potential applications in the treatment of neurological conditions .

Role in Central Nervous System

Lanthionine exists at appreciable concentrations in the mammalian brain, where it undergoes aminotransferase conversion to yield an unusual cyclic thioether, lanthionine ketimine . This suggests that lanthionine and its downstream metabolites may be physiologically important substances rather than mere metabolic waste .

Interaction with LanC-like Proteins

Both lanthionine ketimine and the ubiquitous redox regulator glutathione bind to mammalian lanthionine synthetase-like protein-1 (LanCL1) protein . This interaction has been associated with important physiological processes including signal transduction and insulin sensitization .

Potential Significance in Paracrine Signaling

The potential significance of lanthionines in paracrine signaling is being explored, with opportunities for utilizing bioavailable pro-drug derivatives of these compounds as novel pharmacophores .

Pharmaceutical Production

Lanthipeptides, which include lanthionine, have potential to be used as therapeutics . However, the lack of stable, high-yield, well-characterized processes for their sustainable production limit their availability for clinical studies and further pharmaceutical commercialization .

Antibacterial Activities

Lanthipeptides, including lanthionine, have antibacterial activities and could potentially be applied as alternatives to conventional antibiotics . This is particularly relevant given the increasing problem of antibiotic resistance .

Mechanism of Action

Target of Action

Lanthionine, also known as L-Lanthionine, is a lanthionine-containing peptide antibiotic . It primarily targets Gram-positive bacteria . The compound’s primary target is the cell wall precursor lipid II . The interaction with lipid II is essential for the compound’s antibacterial activity .

Mode of Action

Lanthionine interacts with its target, lipid II, in two main ways . The first mechanism involves the abduction of lipid II from the septum, which inhibits cell wall biosynthesis . The second mechanism involves the formation of pores composed of lipid II and lanthionine . These pores disrupt the bacterial membrane, leading to cell death .

Biochemical Pathways

Lanthionine is a product of the transsulfuration enzyme cystathionine-β-synthase (CβS) . It undergoes aminotransferase conversion to yield an unusual cyclic thioether, lanthionine ketimine (LK) . LK has been found to possess neuroprotective, neuritigenic, and anti-inflammatory activities .

Pharmacokinetics

One study on a lanthionine synthetase c-like 2 (lancl2) agonist, bt-11, showed that the compound had a prolonged half-life in plasma . This suggests that lanthionine may also have a long half-life, which could enhance its bioavailability .

Result of Action

The result of lanthionine’s action is the inhibition of bacterial growth and the prevention of spore outgrowth . This is achieved through the two mechanisms of action mentioned earlier: the inhibition of cell wall biosynthesis and the formation of pores in the bacterial membrane .

Action Environment

The action of lanthionine is influenced by environmental factors. For instance, its antibacterial activity is predominantly against Gram-positive bacteria . This is because its relatively large size prevents it from penetrating the outer membrane of Gram-negative bacteria . Furthermore, the stability of lanthionine against protease degradation is influenced by its unique intramolecular ring structures formed by the thioether amino acids lanthionine or methyllanthionine .

Future Directions

Lanthionine and its derivatives hold great potential as biotherapeutics, especially at a time when novel and more effective therapies are required . The structural diversity of lantibiotics could be exploited for designing novel lantipeptides with higher efficacy . Future studies might explore lanthionine levels in schizophrenia, or perhaps even use in disease palliation .

properties

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid
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InChI

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
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InChI Key

DWPCPZJAHOETAG-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C6H12N2O4S
Source PubChem
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DSSTOX Substance ID

DTXSID40871812, DTXSID601020926
Record name L-Lanthionine
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Record name DL-Lanthionine
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Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Lanthionine

CAS RN

922-55-4, 3183-08-2
Record name L-Lanthionine
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Q & A

Q1: What is the molecular formula and weight of lanthionine?

A1: Lanthionine has the molecular formula C6H12N2O4S and a molecular weight of 208.23 g/mol.

Q2: What makes lanthionine unique compared to other amino acids?

A2: Unlike standard amino acids, lanthionine is a non-proteinogenic amino acid characterized by a thioether bridge connecting two alanine residues at their β-carbons. This thioether bridge significantly impacts its conformational flexibility and biological activity. []

Q3: Is lanthionine stable under different conditions?

A3: Lanthionine exhibits varying stability depending on the conditions. It displays good stability in acidic solutions but can undergo racemization at high temperatures or prolonged exposure. [] Conversely, lanthionine shows temperature-dependent changes in specific rotation in alkaline solutions. []

Q4: What enzymatic reactions are involved in lanthionine biosynthesis?

A4: Lanthionine biosynthesis occurs through a two-step process often catalyzed by a single enzyme, like ProcM in Prochlorococcus MIT9313. [] Initially, a dehydratase enzyme acts on serine and threonine residues within a precursor peptide, converting them to dehydroalanine and dehydrobutyrine, respectively. [] Then, a cyclase enzyme catalyzes the addition of cysteine residues to these dehydrated residues, forming the thioether bonds characteristic of lanthionine and methyllanthionine. [, ]

Q5: What is the significance of lanthionine in the formation of lantibiotics?

A5: Lanthionine, along with its methylated derivative methyllanthionine, are key structural components of lantibiotics. [] These thioether bridges contribute to the rigidity and stability of lantibiotics, influencing their antimicrobial activity and resistance to enzymatic degradation. [, ]

Q6: How does the stereochemistry of lanthionine affect the biological activity of lantibiotics?

A6: The specific stereochemistry of lanthionine and methyllanthionine residues within lantibiotics is crucial for their biological activity. [, ] For instance, in prochlorosins, all methyllanthionines exhibit a (2S,3S,6R) configuration, and lanthionines possess a (2S,6R) configuration. [] These specific configurations are crucial for the antimicrobial activity of prochlorosins.

Q7: How does the introduction of a lanthionine bridge impact the activity of somatostatin analogs?

A7: Incorporating a lanthionine bridge into somatostatin analogs significantly enhances their receptor binding selectivity. [] For example, a lanthionine-containing octapeptide analog exhibited high affinity for the somatostatin receptor subtype 5 (SSTR5) while demonstrating a 50-fold weaker binding affinity for SSTR2b compared to the drug sandostatin. [] This change in selectivity is attributed to the conformational constraints imposed by the lanthionine bridge.

Q8: How does the lanthionine modification affect the stability of peptides?

A9: Lanthionine bridges enhance the stability of peptides against enzymatic degradation. In a study comparing the metabolic stability of lanthionine-sandostatin and sandostatin in rat brain homogenates, the lanthionine analog displayed a 2.4 times longer half-life. [] This increased stability is due to the conformational constraints and resistance to proteolysis conferred by the thioether bridge.

Q9: What is the role of lanthionine in cardiovascular health?

A11: Lanthionine, while a byproduct of the beneficial gasotransmitter hydrogen sulfide (H2S), has been identified as a potential uremic toxin. [, , ] Elevated lanthionine levels, often observed in uremia, are associated with impaired H2S production and may contribute to cardiovascular complications in chronic kidney disease. [, , ]

Q10: What effects does lanthionine have on endothelial cells?

A12: Studies have shown that lanthionine, at concentrations found in CKD patients, can induce endothelial cell mineralization in vitro. [] This process is believed to contribute to vascular calcification, a major risk factor for cardiovascular disease. Lanthionine has also been shown to hamper H2S release, reduce cystathionine-β-synthase protein content and glutathionylation, modify miRNA expression, lower VEGF expression, and increase intracellular calcium levels in endothelial cells. []

Q11: What analytical techniques are used to study lanthionine?

A11: Various analytical methods are employed to study lanthionine and related compounds. These include:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of lanthionine and its isomers in various matrices, including peptidoglycan. []
  • Mass Spectrometry (MS) Techniques: Such as Liquid Secondary Ion Mass Spectrometry (LSIMS) and Collisionally Activated Dissociation (CAD) are used to analyze the structure, fragmentation patterns, and modifications of lanthionine-containing peptides. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the three-dimensional structure, ring topologies, and stereochemistry of lanthionine-containing peptides. [, ]
  • Gas Chromatography (GC) Coupled with MS: Utilized for determining the stereochemistry of lanthionine and methyllanthionine residues in peptides. [, ]

Q12: Are there any known substitutes for lanthionine in peptides?

A15: While lanthionine analogs have been synthesized to study structure-activity relationships [, , ], there are no known direct substitutes for lanthionine in naturally occurring peptides like lantibiotics. The unique properties of the thioether bridge make it difficult to replace without affecting the peptide's biological activity.

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